molecular formula C26H22FN5O4 B2940309 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1243030-69-4

2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2940309
CAS No.: 1243030-69-4
M. Wt: 487.491
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core substituted with a 4-fluorobenzyl group at position 4 and an N-(3-methoxybenzyl)acetamide moiety at position 2. Its structure integrates multiple pharmacophores: the triazole ring contributes to metabolic stability, the quinazoline core enables π-π stacking interactions, and the fluorobenzyl/methoxybenzyl groups enhance lipophilicity and receptor binding specificity .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O4/c1-36-20-6-4-5-18(13-20)14-28-23(33)16-31-26(35)32-22-8-3-2-7-21(22)24(34)30(25(32)29-31)15-17-9-11-19(27)12-10-17/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJVRDASFSXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Related compounds have been shown to intercalate dna, which suggests that this compound might interact with its targets in a similar manner. DNA intercalation can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cells.

Pharmacokinetics

In silico admet profiles have been used to evaluate the druggability of similar compounds. Such studies could provide insights into the compound’s bioavailability and potential as a drug candidate.

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the compound might have similar effects, potentially making it a candidate for anticancer therapy.

Biological Activity

The compound 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈F₃N₅O₃
  • Molecular Weight : 463.49 g/mol
  • Structural Features :
    • Quinazoline core fused with a triazole ring.
    • Acetamide and methoxybenzyl functional groups.

The presence of these functional groups suggests potential interactions with biological targets, influencing its activity as an enzyme inhibitor or receptor modulator.

1. Enzyme Inhibition

Research indicates that compounds similar to this one can act as inhibitors of various enzymes. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds containing the quinazoline and triazole moieties have shown promising AChE inhibition. A related triazole derivative exhibited an IC₅₀ value of 0.23 µM against AChE, suggesting significant potential for treating neurodegenerative diseases like Alzheimer's .

2. Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Studies on related fluorinated triazoles demonstrated antiproliferative effects against lung and breast cancer cell lines . The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

3. Neuroprotective Effects

In vitro studies have shown that certain derivatives protect neuronal cells from oxidative stress-induced damage. For example, compounds with similar structures have been reported to mitigate H₂O₂-induced neurotoxicity . This suggests a possible application in neuroprotection.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The triazole moiety may facilitate binding to adenosine receptors, which are implicated in various physiological processes including mood regulation and neuroprotection .
  • Redox Activity : The dioxo group may participate in redox reactions, affecting cellular oxidative states and contributing to its protective effects against oxidative stress.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this one:

StudyFindings
Identified significant AChE inhibition in triazole derivatives with varying substituents affecting potency.
Demonstrated neuroprotective effects against oxidative stress in neuronal cell lines using related quinazoline derivatives.
Reported anticancer activity against breast and lung cancer cells with fluorinated triazolo compounds showing promising results.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazoloquinazoline Derivatives

Compound Name Core Structure Substituents Functional Groups Key References
Target Compound Triazolo[4,3-a]quinazoline 4-(4-fluorobenzyl), N-(3-methoxybenzyl)acetamide Amide, carbonyl, triazole N/A
3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Quinazolin-4-one fused with triazole Substituted phenyl, thioxo triazole Thioxo, ether, carbonyl
2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide Triazoloquinazoline 2-chloro-6-fluorobenzyl, cyclohexyl, propyl, carboxamide Amide, halogen, alkyl

Key Observations :

  • The N-(3-methoxybenzyl)acetamide side chain improves solubility relative to the cyclohexyl and propyl groups in , which may reduce metabolic clearance.
  • Compounds with thioxo triazole moieties (e.g., ) exhibit distinct hydrogen-bonding capabilities due to sulfur’s polarizability, unlike the carbonyl-rich target compound.

Spectral Characterization

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1700 cm⁻¹) align with triazoloquinazoline derivatives in . However, the absence of thioxo (C=S, ~1250 cm⁻¹) distinguishes it from .
  • 1H NMR : Methoxy protons (δ 3.7–3.8 ppm) and fluorobenzyl aromatic signals (δ 7.1–7.4 ppm) are characteristic markers, contrasting with cyclohexyl multiplets (δ 1.2–2.0 ppm) in .

Analysis :

  • ’s thioxo triazoles show broader antimicrobial activity, suggesting the target compound’s lack of sulfur limits this scope .

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